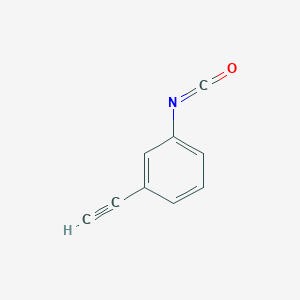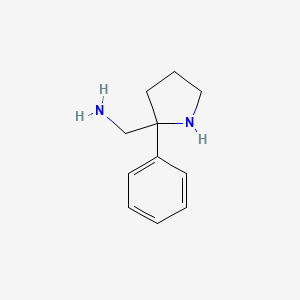
(2-Phenylpyrrolidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylpyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpyrrolidin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach involves the hydrogenation of 2-cyano pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Phenylpyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of (2-Phenylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl and methanamine groups.
2-Picolylamine: Another related compound with a pyridine ring instead of a phenyl group.
(2RS)-1-Ethylpyrrolidin-2-yl)methanamine: A similar compound with an ethyl group instead of a phenyl group.
Uniqueness
(2-Phenylpyrrolidin-2-yl)methanamine is unique due to its combination of a phenyl group and a methanamine group on the pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(2-phenylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9,12H2 |
InChI Key |
IPUNFMORXOVGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
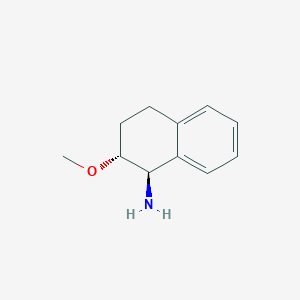

![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)


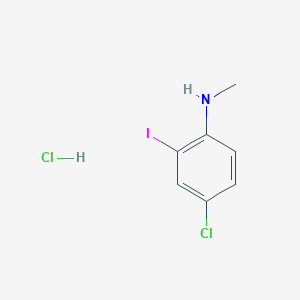
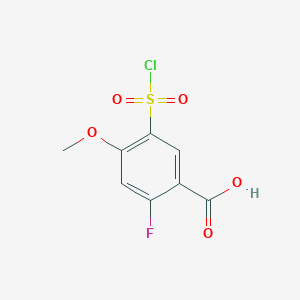
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)

